
Indium phosphide
Overview
Description
Synthesis Analysis
The synthesis of InP has been explored through various methods to achieve nanoparticles with controlled size and high purity. A notable approach is the "seed-mediated" two-step synthesis method, which enables the production of highly monodisperse InP quantum dots (QDs) with narrow size distribution and tunable emission across the visible spectrum. This method highlights the challenges in controlling QDs nucleation and growth processes and offers a pathway toward realizing high color purity emissions from cadmium-free QDs for display applications (Ramasamy et al., 2018).
Molecular Structure Analysis
InP colloidal quantum dots (CQDs) synthesized using a halide-amine co-passivation strategy exhibit highly crystalline structures in a unique tetrahedral shape, suggesting a strong influence of surface-ligand interactions on the molecular structure. This synthesis approach employs tris(dimethylamino) phosphine and indium trichloride, highlighting the role of oleylamine and chloride ligands in stabilizing the tetrahedral-shaped InP CQDs (Kim et al., 2016).
Chemical Reactions and Properties
The chemical reactions involved in InP synthesis, particularly using aminophosphines, have been optimized to achieve high chemical yield and size control of the quantum dots. Kinetic studies and mechanistic insights indicate that under certain conditions, nanoparticle growth approaches a LaMer type growth, suggesting a sophisticated control over the chemical reactions leading to InP formation (Buffard et al., 2016).
Physical Properties Analysis
InP nanowires synthesized through thermal chemical vapor deposition exhibit unique physical properties, such as the capability to bind gaseous molecules through chemical and physical adsorption. These nanowires have shown potential in gas sensing applications, demonstrating the versatility of InP's physical properties (Nyembe et al., 2021).
Chemical Properties Analysis
The chemical properties of InP, particularly its reactivity and stability, have been enhanced through the addition of zinc complexes during synthesis. This method significantly improves the optical properties of InP by facilitating surface passivation, which is critical for applications requiring high quantum yield and narrow emission linewidths. The sensitivity of InP optical properties to exogenous species, such as zinc, underscores the importance of chemical composition in determining the material's applicability in various technological domains (McVey et al., 2019).
Scientific Research Applications
Photocathode Development
Indium phosphide (InP) has shown significant potential in the development of photocathodes, particularly for near-infrared range devices. Research has demonstrated the capability of InP/InGaAs heterostructures in this area. Optimal methods for achieving atomically clean InP surfaces have been suggested, enhancing the spectral characteristics and photoemission properties of these structures, which are crucial for effective photocathode performance (Myazin et al., 2017) (Smirnov et al., 2018).
Semiconductor and Solar Cell Applications
This compound is a key semiconductor material used in various applications including optoelectronics, microelectronics, and solar cells. Understanding its thermodynamic properties and phase diagram is essential for these applications. The phase diagram of the InP binary system at different temperatures and pressures has been extensively studied to enhance its application in these fields (Ikhmayies, 2020).
Quantum Dots and Optoelectronic Applications
InP is increasingly being used in the formation of quantum dots, particularly for optoelectronic applications. Studies have shown that InP-based colloidal quantum dots are emerging as efficient cadmium-free alternatives, offering significant benefits in terms of luminescence efficiencies and stability. This makes them suitable for a variety of applications, including lighting and display technologies (Tessier et al., 2018).
Photonic Integrated Circuits
InP is a leading platform for photonic integrated circuits (PICs), especially in high-performance applications like free-space communications and microwave photonics. Development in this area has seen the creation of transmitters based on InP with significant output power and data transmission capabilities, marking a substantial advancement in the field of photonic technology (Zhao et al., 2019).
Nanostructure and Surface Studies
Research into the nanostructuring of InP surfaces via various methods, including gas cluster ion beam etching, has shown promising results. These studies provide insight into the mechanisms of nanostructure evolution and potential applications in areas like optoelectronics and chemical sensors (Barlow et al., 2018).
Mechanism of Action
Target of Action
Indium Phosphide (InP) is a binary semiconductor composed of indium and phosphorus . It primarily targets optoelectronic components, high-speed electronics, and photovoltaics . InP is used as a substrate for epitaxial optoelectronic devices based on other semiconductors, such as indium gallium arsenide . It is also used in high-power and high-frequency electronics due to its superior electron velocity .
Mode of Action
InP interacts with its targets by leveraging its unique physical and chemical properties. It has a direct bandgap, making it useful for optoelectronics devices like laser diodes and photonic integrated circuits . This direct bandgap property allows efficient light emission, an indispensable trait required by many optoelectronic applications . Moreover, compared to silicon, InP showcases a higher electron velocity, making it a perfect choice for high-paced electronic circuits .
Biochemical Pathways
It plays a crucial role in the conversion principle between light and electricity . Its influence permeates various optoelectronic mediums including lasers, photodetectors, solar cells, and beyond .
Pharmacokinetics
For instance, the electron mobility of InP is 5400 cm²/(V·s) at 300 K , which can be considered as a measure of how quickly an electron can move through the InP crystal lattice under an electric field.
Result of Action
The primary result of InP’s action is the efficient conversion of electrical signals into light and vice versa. This makes it an ideal material for optoelectronic devices like laser diodes and photonic integrated circuits . It is also used in high-power and high-frequency electronics because of its superior electron velocity .
Action Environment
The performance of InP can be influenced by environmental factors. For instance, its natural oxide layer affords excellent passivation qualities, safeguarding underlying tiers from environmental factors, thereby boosting device longevity . Furthermore, temperature changes can affect the effective emission from InP .
Safety and Hazards
Future Directions
Indium Phosphide has been gaining prominence in the realm of semiconductors due to its superior properties . It has potential applications in optoelectronics, lasers, biological imaging devices, and photonics . Research initiatives continue to refine InP-based technologies, further cementing its standing as a linchpin propelling future advancements within these spheres .
Biochemical Analysis
Biochemical Properties
Indium phosphide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound quantum dots have been shown to interact with oxidative stress-related enzymes and apoptosis-related proteins. These interactions often lead to changes in the expression of genes related to oxidative stress and apoptosis . The surface properties of this compound quantum dots can significantly influence these interactions, highlighting the importance of surface chemistry in their biological behavior .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound quantum dots can induce oxidative stress in renal cells, leading to the upregulation of genes associated with oxidative stress and apoptosis . This compound can also affect the inflammatory response in cells, further impacting cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound quantum dots can bind to oxidative stress-related enzymes, leading to their activation or inhibition . This binding can result in the upregulation of apoptosis-related genes, such as Bax and Caspase 3, 7, and 9 . The surface chemical properties of this compound quantum dots play a significant role in these molecular interactions .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that this compound quantum dots can remain stable for extended periods, but their biological effects can vary depending on their surface properties and the duration of exposure . Over time, this compound quantum dots can induce oxidative stress and inflammation in renal tissues, leading to long-term changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound quantum dots may not cause significant toxicity, but higher doses can lead to adverse effects, including renal toxicity and inflammation . Dose-dependent increases in lung and spleen weight have been observed in animal studies, indicating potential systemic effects at higher doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, particularly in oxidative stress-related pathways . The interaction of this compound quantum dots with oxidative stress-related enzymes can lead to changes in the levels of reactive oxygen species and other metabolites .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . This compound quantum dots have been observed to accumulate in renal tissues, highlighting the importance of understanding their transport and distribution in biological systems .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound quantum dots can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence their interactions with biomolecules and their overall biological effects .
properties
IUPAC Name |
indiganylidynephosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/In.P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXJNWSHGFTCBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P#[In] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
InP | |
| Record name | indium(III) phosphide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Indium(III)_phosphide | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Indium phosphide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Indium_phosphide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3031444 | |
| Record name | Indium phosphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3031444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.792 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brittle metal; [Hawley] Dark grey lumps; Insoluble in water; [MSDSonline] | |
| Record name | Indium phosphide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5625 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Slightly soluble in acid, Slightly soluble in mineral acids | |
| Record name | INDIUM PHOSPHIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6935 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
4.81 g/cu cm | |
| Record name | INDIUM PHOSPHIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6935 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Analysis of genetic alterations in indium phosphide-induced hepatocellular adenomas and carcinomas revealed mutations in H-ras and alpha-catenin that were identical to those found in human hepatocellular neoplasms. This suggests a similar pathway of carcinogenesis in both species. | |
| Record name | INDIUM PHOSPHIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6935 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Brittle mass with metallic appearance, Black, cubic crystals | |
CAS RN |
22398-80-7 | |
| Record name | Indium phosphide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22398-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indium phosphide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022398807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indium phosphide (InP) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Indium phosphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3031444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indium phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.856 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDIUM PHOSPHIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD36LG60G1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | INDIUM PHOSPHIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6935 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
1070 °C | |
| Record name | INDIUM PHOSPHIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6935 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



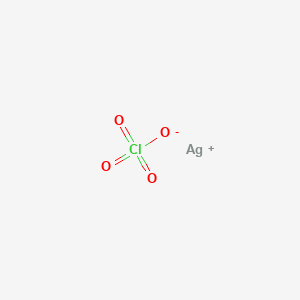
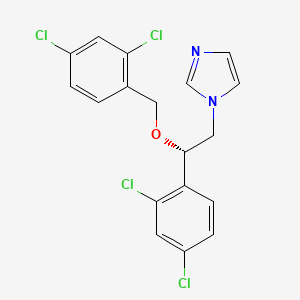
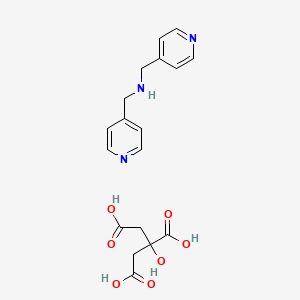
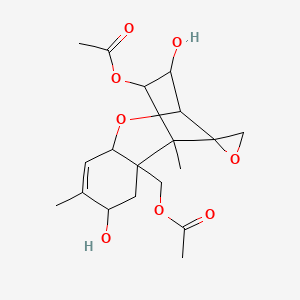

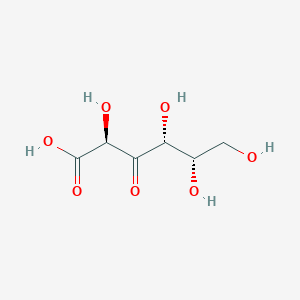
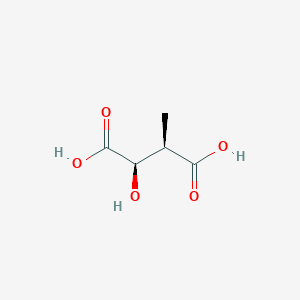

![(1R,3R,7R,13S)-13-methyl-6-methylidene-4,14,16-trioxatetracyclo[11.2.1.01,10.03,7]hexadec-9-en-5-one](/img/structure/B1204667.png)
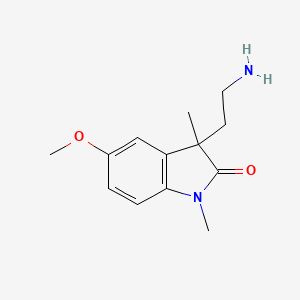
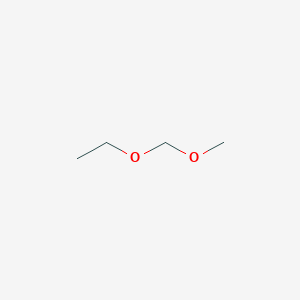
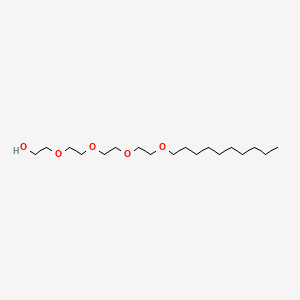

![2,3,10,11-Tetramethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-8-one](/img/structure/B1204674.png)